molecular formula C15H12N2O2S B10842433 3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol

3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol

Cat. No. B10842433
M. Wt: 284.3 g/mol
InChI Key: SAFZMMTWTRFRQE-UHFFFAOYSA-N
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Description

3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol can be synthesized through the reaction of 2-aminothiazole with 4-hydroxybenzaldehyde in ethanol. The reaction typically takes place over 24 hours and yields the desired compound in good efficiency . The structure of the newly obtained compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenolic hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole and phenol derivatives.

Scientific Research Applications

3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol involves its interaction with various molecular targets and pathways. The compound’s thiazole ring can interact with enzymes and receptors, modulating their activity. . Additionally, its antioxidant properties contribute to its protective effects against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal agent with a thiazole structure.

    Tiazofurin: An antineoplastic drug featuring a thiazole ring.

Uniqueness

3-(4-(4-Hydroxyphenyl)thiazol-2-ylamino)phenol is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring with phenolic hydroxyl groups enhances its potential as a multifunctional compound in various scientific and industrial applications.

properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

3-[[4-(4-hydroxyphenyl)-1,3-thiazol-2-yl]amino]phenol

InChI

InChI=1S/C15H12N2O2S/c18-12-6-4-10(5-7-12)14-9-20-15(17-14)16-11-2-1-3-13(19)8-11/h1-9,18-19H,(H,16,17)

InChI Key

SAFZMMTWTRFRQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC2=NC(=CS2)C3=CC=C(C=C3)O

Origin of Product

United States

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